2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as sodium methoxide . The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may also interfere with DNA synthesis or repair, contributing to its anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used as a sedative and hypnotic agent.
Zolimidine: An antiulcer drug.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is unique due to its specific structural features that allow it to interact with a different set of molecular targets compared to other imidazo[1,2-a]pyridine derivatives. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
70705-32-7 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c1-7-2-3-10-12-8(4-9(11)14)6-13(10)5-7/h2-3,5-6H,4H2,1H3,(H2,11,14) |
InChI Key |
IWCXCOPEULNXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.